![molecular formula C22H26ClF3N4S B2611043 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide CAS No. 1024194-20-4](/img/structure/B2611043.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a diazepane ring, and a carbothioamide functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination . The diazepane ring can be synthesized through cyclocondensation reactions involving appropriate amines and carbonyl compounds . The final step involves the formation of the carbothioamide group, which can be introduced using thiocarbonyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide has several applications in scientific research:
作用機序
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide involves the inhibition of specific enzymes or receptors. For instance, it acts as an inhibitor of bacterial phosphopantetheinyl transferase, which is crucial for bacterial secondary metabolism and growth . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): A potent inhibitor of bacterial phosphopantetheinyl transferase.
Haloxyfop-P-methyl: A proherbicide that undergoes hydrolysis to form the active herbicide haloxyfop-P.
Methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)propanoate: Used in agrochemical applications.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide is unique due to its combination of a diazepane ring and a carbothioamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial enzymes without rapid cytotoxic effects on human cells makes it a promising candidate for antibacterial research .
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N4S/c1-14(2)18-6-5-17(11-15(18)3)28-21(31)30-8-4-7-29(9-10-30)20-19(23)12-16(13-27-20)22(24,25)26/h5-6,11-14H,4,7-10H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPCQWHTLVSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
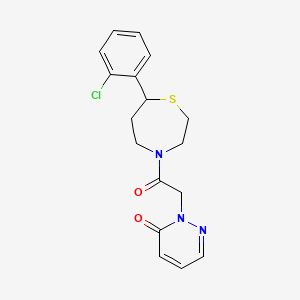
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)
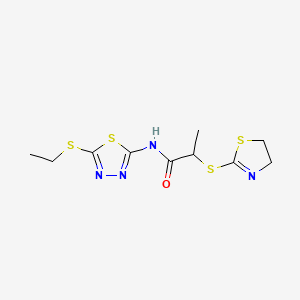
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)
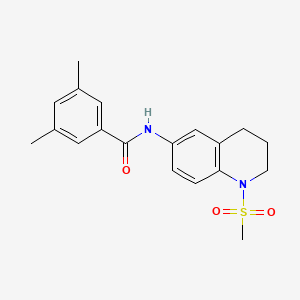
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
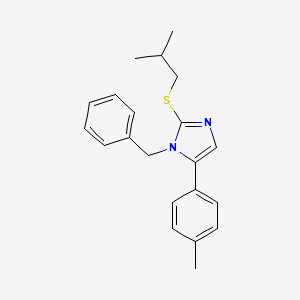
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
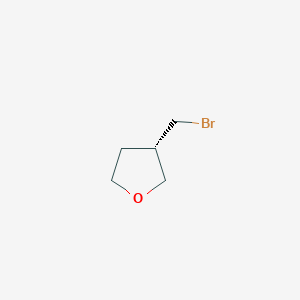
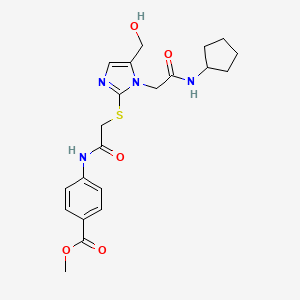
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea](/img/structure/B2610983.png)
